2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride
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Overview
Description
2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H14N2O2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate acylating agent to form the pyrazole ring.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of efficient catalysts and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring is known to be a versatile pharmacophore, capable of binding to various biological targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid: This compound lacks the hydrochloride salt form but shares a similar structure and properties.
1-cyclopentyl-1H-pyrazole: A simpler compound with a pyrazole ring and a cyclopentyl group, but without the acetic acid moiety.
Uniqueness
2-(1-cyclopentyl-1H-pyrazol-3-yl)acetic acid hydrochloride is unique due to the presence of both the pyrazole ring and the acetic acid moiety, which may confer distinct chemical and biological properties. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .
Properties
CAS No. |
2408970-28-3 |
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Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.7 |
Purity |
95 |
Origin of Product |
United States |
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